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molecular formula C10H9NO3S B8623089 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid

2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid

Cat. No. B8623089
M. Wt: 223.25 g/mol
InChI Key: ALHZQQZITCEEGW-UHFFFAOYSA-N
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Patent
US06710055B2

Procedure details

A mixture of 2.1 g (8.36 mmol) of ethyl 2-methoxymethylbenzothiazole-5-carboxylate and 16 mL of 2N sodium hydroxide solution was stirred into 60 mL ethanol for 1 hour at room temperature. Then the alcohol was distilled off, the crude product was taken up in 20 mL water, washed with 50 mL diethylether, and the aqueous phase was acidified with concentrated hydrochloric acid while being cooled with ice. The pinkish-beige compound thereby precipitated was suction filtered, washed with water, and dried. Yield: 1.6 g (86% of theory); Rf value: 0.12 (silica gel; dichloromethane/ethanol=29:1).
Name
ethyl 2-methoxymethylbenzothiazole-5-carboxylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][C:10]([C:13]([O:15]CC)=[O:14])=[CH:9][C:7]=2[N:8]=1.[OH-].[Na+]>C(O)C>[CH3:1][O:2][CH2:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:14])=[CH:9][C:7]=2[N:8]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-methoxymethylbenzothiazole-5-carboxylate
Quantity
2.1 g
Type
reactant
Smiles
COCC=1SC2=C(N1)C=C(C=C2)C(=O)OCC
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then the alcohol was distilled off
WASH
Type
WASH
Details
washed with 50 mL diethylether
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
CUSTOM
Type
CUSTOM
Details
The pinkish-beige compound thereby precipitated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COCC=1SC2=C(N1)C=C(C=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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